molecular formula C13H6ClF3O B3023686 3-Chloro-3',4,5'-trifluorobenzophenone CAS No. 951890-31-6

3-Chloro-3',4,5'-trifluorobenzophenone

Cat. No.: B3023686
CAS No.: 951890-31-6
M. Wt: 270.63 g/mol
InChI Key: KGLCFDLGFGHECH-UHFFFAOYSA-N
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Description

3-Chloro-3’,4,5’-trifluorobenzophenone is a chemical compound with the molecular formula C13H6ClF3O and a molecular weight of 270.63 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(3,5-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O/c14-11-5-7(1-2-12(11)17)13(18)8-3-9(15)6-10(16)4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLCFDLGFGHECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195709
Record name Methanone, (3-chloro-4-fluorophenyl)(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-31-6
Record name Methanone, (3-chloro-4-fluorophenyl)(3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3-chloro-4-fluorophenyl)(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound (IUPAC: (3-chloro-4-fluorophenyl)(3,5-difluorophenyl)methanone) contains:

  • A benzophenone backbone with electron-withdrawing substituents (Cl, F).

  • A ketone group at the central carbon.

  • Three fluorine atoms and one chlorine atom across the aromatic rings.

Key structural influences:

  • Electron-deficient aromatic rings due to halogen substituents, directing electrophilic substitution to meta/para positions.

  • Polar carbonyl group enabling nucleophilic additions or reductions.

Reactions of the Ketone Group

The carbonyl group is the most reactive site, participating in:

Reduction to Alcohol

  • Reagents : LiAlH₄, NaBH₄ (with activation).

  • Product : 3-Chloro-3',4,5'-trifluorobenzhydrol.

  • Mechanism : Hydride transfer to the carbonyl carbon, forming a secondary alcohol .

Nucleophilic Addition

  • Grignard Reagents : RMgX adds to the carbonyl, forming tertiary alcohols.

  • Example : Reaction with methylmagnesium bromide yields (3-chloro-4-fluorophenyl)(3,5-difluorophenyl)methanol .

Aromatic Substitution Reactions

The chlorine atom undergoes substitution under specific conditions:

Nucleophilic Aromatic Substitution (NAS)

  • Conditions : High temperature, polar aprotic solvents (DMF), catalytic Cu.

  • Nucleophiles : Amines, alkoxides.

  • Example :

    C13H6ClF3O+NH3Δ,CuC13H6F3NO+HCl\text{C}_{13}\text{H}_6\text{ClF}_3\text{O}+\text{NH}_3\xrightarrow{\Delta,\text{Cu}}\text{C}_{13}\text{H}_6\text{F}_3\text{NO}+\text{HCl}

    Yields an amino derivative.

Electrophilic Aromatic Substitution (EAS)

  • Limited reactivity due to electron-withdrawing halogens.

  • Directed positions : Fluorine and chlorine meta/para to existing substituents.

  • Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures .

Fluorine Retention

  • Fluorine atoms are typically inert under standard conditions due to strong C-F bonds.

Chlorine Displacement

  • Cross-coupling Reactions :

    • Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis).

    • Buchwald-Hartwig amination for C-N bond formation .

Oxidation and Stability

  • Ketone Stability : Resists oxidation under mild conditions.

  • Strong Oxidants : MnO₂ or KMnO₄ may degrade aromatic rings .

Comparative Reactivity Table

Reaction TypeConditionsReagents/CatalystsMajor Product
ReductionAnhydrous THF, 0°CLiAlH₄3-Chloro-3',4,5'-trifluorobenzhydrol
NAS (Ammonolysis)DMF, 120°C, Cu catalystNH₃Amino-benzophenone derivative
Suzuki CouplingDioxane, 80°CPd(PPh₃)₄, ArB(OH)₂Biaryl derivative
NitrationConc. HNO₃/H₂SO₄, 50°CHNO₃Nitro-substituted benzophenone

Scientific Research Applications

Material Science

3-Chloro-3',4,5'-trifluorobenzophenone is utilized in the development of advanced materials due to its excellent thermal stability and optical properties. It serves as a key component in:

  • Nonlinear Optical (NLO) Materials: The compound's molecular structure enhances its NLO properties, making it suitable for applications in photonic devices.
  • Polymer Chemistry: It acts as an effective photoinitiator in polymerization processes, particularly in UV-curable coatings and adhesives.

Pharmaceuticals

This compound plays a significant role as an intermediate in the synthesis of various pharmaceutical agents:

  • Antiviral Agents: Research has demonstrated its potential in synthesizing compounds with antiviral activity against specific pathogens.
  • Anti-inflammatory Drugs: It has been explored for its ability to modify biological pathways related to inflammation.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of anti-inflammatory agents derived from this compound. The compounds exhibited promising activity in vitro against inflammatory markers.

Agrochemicals

The compound is also significant in agrochemical formulations:

  • Fungicides and Herbicides: As an intermediate, it contributes to the synthesis of effective fungicidal and herbicidal agents that control a variety of phytopathogenic fungi and weeds.

Data Table 1: Applications Overview

Application FieldSpecific UseKey Benefits
Material ScienceNLO MaterialsEnhanced optical properties
Polymer ChemistryEffective photoinitiator
PharmaceuticalsAntiviral AgentsPotential antiviral activity
Anti-inflammatory DrugsModulation of inflammatory pathways
AgrochemicalsFungicides and HerbicidesControl over phytopathogenic fungi

Mechanism of Action

The mechanism of action of 3-Chloro-3’,4,5’-trifluorobenzophenone involves its interaction with specific molecular targets. The electron-withdrawing groups on the aromatic ring enhance its reactivity, allowing it to participate in various chemical reactions. These interactions can affect biological pathways and processes, making it a valuable tool in research and development .

Comparison with Similar Compounds

3-Chloro-3’,4,5’-trifluorobenzophenone can be compared with other similar compounds, such as:

The uniqueness of 3-Chloro-3’,4,5’-trifluorobenzophenone lies in its specific combination of chlorine and fluorine atoms on the benzophenone structure, which imparts distinct chemical and physical properties.

Biological Activity

3-Chloro-3',4,5'-trifluorobenzophenone (CAS No. 1111-97-3) is a chlorinated benzophenone derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological properties, supported by relevant studies and data.

Chemical Structure and Properties

  • Chemical Formula : C13H7ClF3O
  • Molecular Weight : 273.64 g/mol
  • Structure : The compound features a benzophenone backbone with three fluorine atoms and one chlorine atom substituting hydrogen atoms on the aromatic rings.

Antibacterial Activity

Research has indicated that chlorinated benzophenones, including this compound, exhibit significant antibacterial properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25 - 100
Bacillus subtilis3 - 50
Escherichia coliNotable inhibition at higher concentrations

Studies have shown that derivatives of chlorinated benzophenones can inhibit the growth of both Gram-positive and Gram-negative bacteria, with MIC values indicating effectiveness comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast cancer)6.8 - 87.8Moderate cytotoxicity
HepG2 (Liver cancer)12.41Significant growth inhibition
A549 (Lung cancer)VariesInduces apoptosis

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, affecting cell viability and altering cell cycle progression . The IC50 values reflect its potency against various cancer types, suggesting potential as a therapeutic agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes .

Case Studies

  • Antibacterial Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness against S. aureus and E. coli, demonstrating inhibition comparable to traditional antibiotics .
  • Cytotoxicity in Cancer Research : Research focusing on MCF-7 cells revealed that treatment with the compound resulted in increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and cytotoxic effects .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-3',4,5'-trifluorobenzophenone, and how do reaction conditions influence yield?

Q. How can the molecular structure of this compound be validated spectroscopically?

  • Methodological Answer : Use ¹⁹F NMR to confirm fluorine substitution patterns (δ = -110 to -125 ppm for aromatic fluorines) and X-ray crystallography to resolve steric effects from chlorine and fluorine groups. For example, bond angles around the ketone group may deviate from 120° due to steric hindrance, as seen in related trifluorophenyl compounds .

  • Key Spectral Data :

  • ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with adjacent fluorines.
  • MS (EI) : Molecular ion peak at m/z 236.19 (C₁₃H₆ClF₃O) .

Advanced Research Questions

Q. What electronic effects dominate in reactions involving this compound, and how do they compare to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and chlorine groups deactivate the aromatic ring, directing electrophilic substitution to the meta position. Computational studies (DFT) can quantify these effects:
  • Hammett Constants : σₚ = +0.43 (CF₃), +0.23 (Cl), leading to enhanced electrophilic stability.
  • Compare reactivity with non-fluorinated analogs via kinetic assays (e.g., nitration rates reduced by 3–5×) .

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies between X-ray (planar geometry) and NMR (dynamic behavior) may arise from crystal packing forces vs. solution-phase conformers. Use VT-NMR (variable temperature) to detect rotational barriers around the ketone moiety. For example, coalescence temperatures >100°C suggest restricted rotation due to steric clashes between fluorine and chlorine substituents .

  • Resolution Workflow :

Perform VT-NMR (-50°C to +150°C).

Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*).

Analyze Hirshfeld surfaces to identify intermolecular interactions in crystals .

Q. What are the challenges in achieving regioselective functionalization of this compound?

  • Methodological Answer : Competing directing effects (Cl vs. CF₃) complicate regioselectivity. Strategies include:
  • Protection/Deprotection : Temporarily block the ketone group with a silyl ether.
  • Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the least hindered position.
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts (e.g., Pd(PPh₃)₄) target halogenated positions .

Safety and Handling

Q. What are the known ecological and toxicity profiles of this compound?

  • Methodological Answer : Limited data exist, but structural analogs (e.g., chlorobenzophenones) suggest moderate persistence (t₁/₂ > 60 days in soil) and bioaccumulation potential (log Kow = 3.5). Conduct OECD 301F biodegradation tests and Daphnia magna acute toxicity assays (EC₅₀ < 10 mg/L anticipated). Always use fume hoods and PPE (nitrile gloves, lab coats) due to uncharacterized hazards .

Data Contradictions

Q. Why do different synthetic methods report varying yields for this compound?

  • Methodological Answer : Yield disparities arise from:
  • Halogen Exchange Efficiency : Cl/F selectivity depends on catalyst (e.g., KF/Al₂O₃ vs. CsF).
  • Purification Challenges : Silica gel chromatography may degrade fluorinated products; use PTFE-lined equipment.
  • Scale Effects : Microreactors (mg scale) outperform batch reactors (g scale) due to better heat/mass transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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